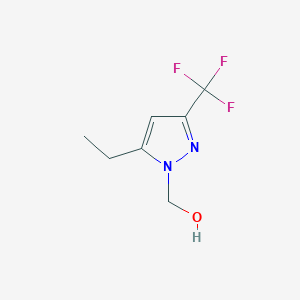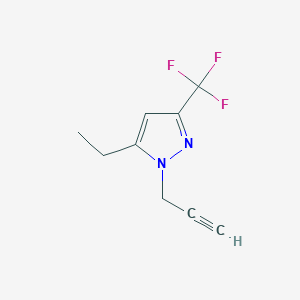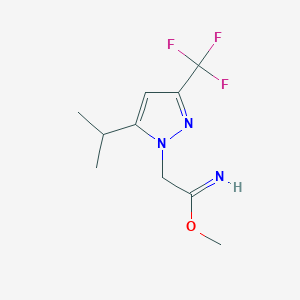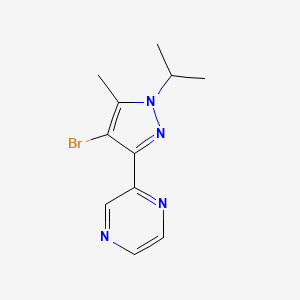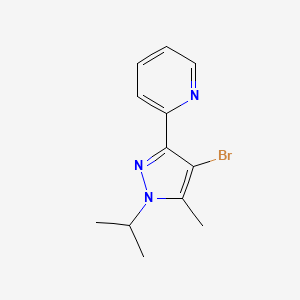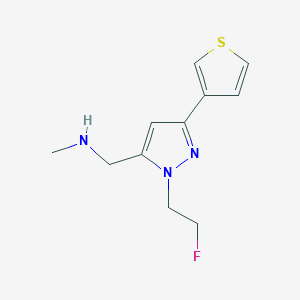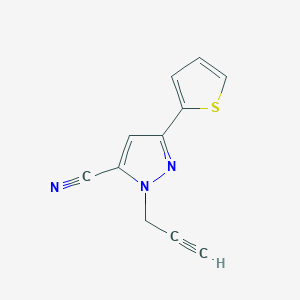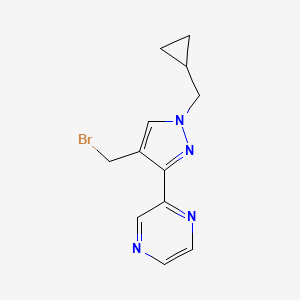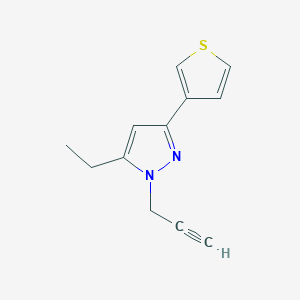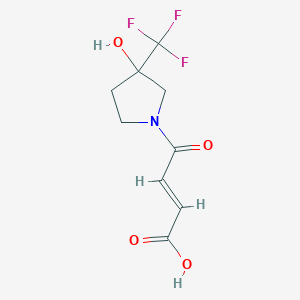
(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C9H10F3NO4 and its molecular weight is 253.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Reactions
The synthesis and reactions of closely related compounds to (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid have been detailed in several studies. For example, the work by Gavrilova et al. (2008) explores the reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids N-(2-pyridyl)amides with various diazo compounds, leading to the formation of diverse derivatives depending on the nucleophilic nature of the diazo compound and the character of substituents in the substrate Gavrilova, V. V. Zalesov, & N. A. Pulina, 2008. Similarly, Tolstoluzhsky et al. (2008) developed an efficient ytterbium triflate catalyzed microwave-assisted synthesis method for derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, highlighting their utility as building blocks in the synthesis of biologically active compounds Tolstoluzhsky, N. Gorobets, N. N. Kolos, & S. Desenko, 2008.
Potential Applications in Neuroprotection
Drysdale et al. (2000) have described the synthesis and structure-activity relationship of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters as potent inhibitors of kynurenine-3-hydroxylase. These compounds represent the most potent inhibitors of this enzyme disclosed so far, with potential applications as neuroprotective agents due to their ability to prevent the interferon-gamma-induced synthesis of quinolinic acid in primary cultures of human peripheral blood monocyte-derived macrophages Drysdale, S. Hind, M. Jansen, & J. F. Reinhard, 2000.
Molecular Structure and QSAR Studies
Prabhakar's study on the HMGR inhibitors provided quantitative analysis of the inhibitory activity of compounds similar to the one of interest, using various chemical parameters. This research sheds light on how modifications in the molecular structure of such compounds can influence their biological activity, potentially leading to the development of more effective pharmaceutical agents Prabhakar Ys, 1992.
Eigenschaften
IUPAC Name |
(E)-4-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO4/c10-9(11,12)8(17)3-4-13(5-8)6(14)1-2-7(15)16/h1-2,17H,3-5H2,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHGBIVLRLNLAW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



